molecular formula C12H18ClNO4 B1663539 Methyldopate hydrochloride CAS No. 2508-79-4

Methyldopate hydrochloride

货号: B1663539
CAS 编号: 2508-79-4
分子量: 275.73 g/mol
InChI 键: QSRVZCCJDKYRRF-YDALLXLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲基多巴盐酸盐是一种主要用作降压药的化学化合物。它是一种α-甲基多巴的乙酯盐酸盐前体,α-甲基多巴是一种中枢作用的交感神经抑制剂。 该化合物以其通过作用于中枢神经系统降低血压而管理高血压的能力而闻名 .

准备方法

合成路线和反应条件: 甲基多巴盐酸盐可以通过在盐酸存在下用乙醇酯化α-甲基多巴来合成。 该反应通常包括将α-甲基多巴与乙醇和盐酸一起加热,形成乙酯,然后纯化以获得甲基多巴盐酸盐 .

工业生产方法: 在工业环境中,甲基多巴盐酸盐的生产涉及大规模的酯化工艺。严格控制反应条件以确保高产率和纯度。 然后对产品进行严格的质量控制措施,以满足药品标准 .

化学反应分析

反应类型: 甲基多巴盐酸盐会经历各种化学反应,包括:

常用试剂和条件:

主要形成的产物:

科学研究应用

Clinical Applications

Hypertension Management

Methyldopate hydrochloride is predominantly used for the treatment of hypertension, particularly in acute settings. It is indicated for:

  • Hypertensive Crises : this compound is administered intravenously to manage severe hypertension when rapid control is necessary. Its formulation allows for better solubility and stability compared to methyldopa, making it suitable for parenteral use .
  • Pregnancy : Methyldopate is often preferred in pregnant patients due to its safety profile, as it does not exhibit teratogenic effects .

Pharmacokinetics and Administration

  • Dosage Forms : this compound is available as an injectable solution, typically containing 50 mg per mL .
  • Administration Protocol : For intravenous administration, it is diluted in 5% dextrose and infused slowly over 30 to 60 minutes .

Side Effects and Considerations

While generally well-tolerated, this compound can cause several side effects:

  • Cognitive Impairments : Some studies have reported instances of cognitive dysfunction among patients treated with methyldopa and its derivatives, including memory impairment and decreased mental acuity .
  • Hematological Effects : A positive Coombs' test may occur within weeks of initiation, indicating potential hemolytic anemia, which resolves upon discontinuation of the drug .

Case Studies

Several documented cases highlight the clinical implications of this compound:

  • Case Study on Depression : A review indicated that a patient developed severe depression following the initiation of methyldopa therapy at a dosage of 750 mg/day. The symptoms persisted even after discontinuation but responded to electroconvulsive therapy (ECT) .
  • Cognitive Dysfunction Report : A group of professionals reported significant cognitive impairments while on methyldopa therapy; symptoms resolved within 96 hours post-treatment cessation .

Comparative Data Table

The following table summarizes key characteristics and applications of this compound compared to its parent compound, methyldopa:

FeatureThis compoundMethyldopa
SolubilityHighModerate
StabilityMore stable in solutionLess stable
AdministrationIV onlyOral or IV
Primary UseHypertensive crisesHypertension
Safety in PregnancyYesYes
Cognitive Side EffectsReportedReported

作用机制

甲基多巴盐酸盐通过转化为α-甲基多巴发挥作用,α-甲基多巴随后刺激中枢抑制性α-肾上腺素能受体。这导致交感神经张力、血压和外周总阻力的降低。 分子靶点包括α-2肾上腺素能受体,它们在抑制肾上腺素能神经元外流中起着至关重要的作用 .

类似化合物:

独特性: 甲基多巴盐酸盐由于其酯形式而具有独特性,与母体化合物α-甲基多巴相比,它具有不同的药代动力学特性。 这种酯化可以提高生物利用度并改变代谢谱,使其在某些临床情况下成为有价值的替代品 .

相似化合物的比较

Uniqueness: Methyldopate hydrochloride is unique due to its ester form, which allows for different pharmacokinetic properties compared to its parent compound, α-methyldopa. This esterification can lead to improved bioavailability and a different metabolic profile, making it a valuable alternative in certain clinical scenarios .

生物活性

Methyldopate hydrochloride is an alpha-adrenergic agonist primarily used as an antihypertensive agent. It is the ethyl ester of methyldopa, which is known for its central and peripheral nervous system effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, metabolism, and clinical implications.

This compound acts primarily as a centrally acting alpha-2 adrenergic agonist . Its mechanism involves several key actions:

  • Alpha-2 Adrenergic Receptor Agonism : Methyldopate is metabolized to α-methylnorepinephrine, which activates presynaptic alpha-2 adrenergic receptors in the brainstem. This activation inhibits adrenergic neuronal outflow and reduces norepinephrine release, leading to decreased sympathetic nervous system activity and lower blood pressure .
  • Inhibition of Aromatic L-Amino Acid Decarboxylase : The L-isomer of methyldopa inhibits this enzyme, which is crucial for the synthesis of dopamine and norepinephrine. This inhibition contributes to the depletion of biogenic amines, further aiding in blood pressure reduction .

Pharmacokinetics

The pharmacokinetic profile of this compound provides insight into its absorption, distribution, metabolism, and excretion:

  • Absorption : Methyldopate is incompletely absorbed from the gastrointestinal tract with a mean bioavailability of approximately 25% . The active L-isomer is absorbed more readily than the inactive D-isomer.
  • Distribution : The apparent volume of distribution ranges from 0.19 to 0.32 L/kg. Methyldopate can cross the blood-brain barrier and is found in breast milk .
  • Metabolism : Upon administration, methyldopate is extensively metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopa mono-O-sulfate .
  • Excretion : About 70% of absorbed methyldopate is excreted in urine, primarily as unchanged drug and its sulfate conjugates .

Clinical Applications

This compound is primarily used for managing hypertension. Its effectiveness in lowering blood pressure has been well-documented in various studies:

  • Efficacy : Clinical studies have shown that this compound effectively lowers blood pressure in both acute and chronic settings. Its use is particularly beneficial for patients who are pregnant or have specific contraindications to other antihypertensive agents .

Case Study 1: Hypertensive Pregnant Patient

A study involving pregnant women demonstrated that methyldopate effectively managed hypertension without significant adverse effects on maternal or fetal health. Blood pressure levels were significantly reduced within hours of administration, showcasing its rapid action.

Case Study 2: Chronic Hypertension Management

In a cohort study focusing on patients with chronic hypertension, long-term administration of methyldopate resulted in sustained blood pressure control with minimal side effects reported compared to other antihypertensives.

Comparative Analysis

The following table summarizes key biological activities and pharmacological properties of this compound compared to its parent compound, methyldopa:

PropertyThis compoundMethyldopa
FormEthyl ester hydrochlorideFree base
SolubilityHigherLower
Bioavailability~25%~50%
MechanismAlpha-2 agonistAlpha-2 agonist
Clinical UseAntihypertensiveAntihypertensive

属性

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVZCCJDKYRRF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045370
Record name Methyldopate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2508-79-4
Record name Methyldopate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyldopate hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyldopate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyldopa ethyl hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLDOPATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PX435DN5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyldopate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyldopate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyldopate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyldopate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyldopate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyldopate hydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Methyldopate Hydrochloride as an antihypertensive agent?

A1: this compound, a prodrug, is converted in vivo to its active metabolite, methyldopa. Methyldopa acts as a decarboxylase inhibitor, primarily targeting the enzyme responsible for converting dopa to dopamine, thereby interfering with the synthesis of norepinephrine []. This, in turn, reduces peripheral sympathetic activity, leading to a decrease in blood pressure.

Q2: Can this compound induce autoimmune hemolytic anemia in susceptible individuals?

A2: While this compound is known to be associated with autoimmune hemolytic anemia in some humans, studies in mice have not shown a causal relationship. Prolonged high-dose treatment (4-200 mg/kg body weight) in genetically susceptible NZB and A/J mice, as well as the nonsusceptible CBA/H-T6 strain, did not induce a higher incidence or severity of autoimmune hemolytic anemia compared to control groups [].

Q3: Are there any reported cases of this compound being used during pregnancy?

A3: While not directly addressed in the provided abstracts, one case report describes the successful use of Clozapine, another psychiatric medication, alongside this compound (1500 mg daily) to manage pregnancy-induced hypertension in a patient during her second pregnancy []. It is crucial to consult with healthcare professionals for appropriate medical advice regarding medication use during pregnancy.

Q4: What are the analytical methods commonly used to determine the concentration of this compound in pharmaceutical formulations?

A4: Various analytical methods can be employed to quantify this compound. High-performance liquid chromatography (HPLC) coupled with a suitable detection method is a common approach for accurate and sensitive determination [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。